Methyl 2-(dimethylamino)-5-fluorobenzoate
Description
Methyl 2-(dimethylamino)-5-fluorobenzoate is a fluorinated benzoate ester derivative featuring a dimethylamino group at the ortho position and a fluorine atom at the para position of the aromatic ring. The dimethylamino group enhances electron-donating effects, while the fluorine atom contributes to electronic modulation and metabolic stability, making such compounds relevant in pharmaceuticals and materials science .
Properties
IUPAC Name |
methyl 2-(dimethylamino)-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOCYMRJRHAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-5-fluorobenzoate typically involves the esterification of 2-(dimethylamino)-5-fluorobenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-5-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and the dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(dimethylamino)-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Methyl 2-(dimethylamino)-5-fluorobenzoate exerts its effects depends on its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-(dimethylamino)-5-fluorobenzoate with key analogs, highlighting substituent positions, functional groups, and observed properties:
Electronic and Steric Effects
- Electron Modulation: The dimethylamino group is a stronger electron donor than amino or aminomethyl groups, which could enhance resonance stabilization in intermediates during synthesis. Conversely, electron-withdrawing groups like chlorine in Methyl 2-amino-4-chloro-5-fluorobenzoate may favor electrophilic substitution reactions .
Biological Activity
Methyl 2-(dimethylamino)-5-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring, which is significant for enhancing its pharmacological properties. The presence of the dimethylamino group may influence its interaction with biological targets, potentially affecting its solubility and bioavailability.
Target Interactions
Research indicates that compounds with similar structures often interact with various receptors and enzymes. For instance, related compounds have demonstrated anticholinesterase activity and antagonistic effects on dopamine D2 receptors, suggesting that this compound may exhibit similar interactions.
Biochemical Pathways
The compound's structure implies potential involvement in multiple biochemical pathways. Compounds with fluorinated moieties are known to improve bioavailability and pharmacokinetics, which can enhance their therapeutic efficacy .
Anticancer Properties
This compound has been explored for its anticancer properties. Studies on related fluorinated compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For example, fluorinated peptoid-based histone deacetylase inhibitors have demonstrated synergistic effects when combined with other treatments in lymphoma models .
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | Diffuse large B-cell lymphoma | TBD |
| Related HDAC Inhibitor | Synergistic | Various lymphoma models | < 0.05 |
Neuropharmacological Effects
The dimethylamino group suggests potential neuropharmacological activity. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and acetylcholine levels .
Case Studies and Research Findings
- Fluorinated Compounds in Cancer Therapy : A study demonstrated that fluorinated compounds could enhance the potency of existing anticancer agents. The incorporation of fluorine improved the binding affinity to target proteins involved in cancer progression .
- Anticholinesterase Activity : Research on structurally related compounds has shown significant anticholinesterase activity, indicating that this compound could potentially be developed for treating neurodegenerative diseases like Alzheimer's.
- In Vivo Studies : Animal models have been used to assess the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer-bearing mice, highlighting the translational potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
